![molecular formula C11H6ClF3N2O2 B1466093 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1004528-61-3](/img/structure/B1466093.png)
1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a 2-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group .
Scientific Research Applications
Optical Nonlinearity
A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including variants similar to the compound , have been synthesized and studied for their optical nonlinearity. This research indicates that such compounds, particularly those with carboxylic acid groups and ester substituents, exhibit significant nonlinearity and are potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Cancer Treatment Potential
Compounds structurally related to 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential in treating cancer. Specifically, an Aurora kinase inhibitor with a similar molecular structure demonstrates the possibility of using these compounds in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activities
Metal complexes using phenyl substituted pyrazole carboxylic acids have been prepared and characterized, showcasing their antibacterial activities. These studies suggest that compounds like 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid could be integral in developing new antibacterial agents (Liu et al., 2014).
Spectral and Theoretical Investigations
Research focusing on the spectral and theoretical aspects of similar pyrazole-4-carboxylic acid derivatives has been conducted. These studies involve characterizing the compounds using various spectroscopic methods and exploring their molecular structures and properties, which can be essential for understanding the potential applications of these compounds (Viveka et al., 2016).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-5-6(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQYRGXVCPQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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